molecular formula C17H13ClN2O2S B12269259 2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline

2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline

Cat. No.: B12269259
M. Wt: 344.8 g/mol
InChI Key: AEJYKUKKWFOFKW-UHFFFAOYSA-N
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Description

2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline is a complex organic compound that features a quinoxaline core substituted with a 6-chloro-2H-1,3-benzodioxole moiety and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted benzodioxoles: From nucleophilic substitution of the chloro group.

Scientific Research Applications

2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline depends on its specific application:

    In medicinal chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    In material science: The compound’s electronic properties may be exploited to create materials with specific conductive or luminescent properties.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2H-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the quinoxaline core.

    3-Methylquinoxaline: Contains the quinoxaline core but lacks the benzodioxole and sulfanyl groups.

    2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-quinoxaline: Similar structure but without the methyl group on the quinoxaline ring.

Uniqueness

2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline is unique due to the combination of the benzodioxole moiety, the sulfanyl group, and the quinoxaline core. This combination imparts specific chemical and physical properties that make it suitable for a wide range of applications.

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-3-methylquinoxaline

InChI

InChI=1S/C17H13ClN2O2S/c1-10-17(20-14-5-3-2-4-13(14)19-10)23-8-11-6-15-16(7-12(11)18)22-9-21-15/h2-7H,8-9H2,1H3

InChI Key

AEJYKUKKWFOFKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC3=CC4=C(C=C3Cl)OCO4

Origin of Product

United States

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